molecular formula C16H15N3O3 B1358529 2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid CAS No. 902836-43-5

2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid

Cat. No.: B1358529
CAS No.: 902836-43-5
M. Wt: 297.31 g/mol
InChI Key: PWXJJFNTACOEIO-UHFFFAOYSA-N
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Description

2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid is a heterocyclic compound that features an imidazo[1,2-A]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenylimidazo[1,2-A]pyrimidine with methyl propionate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its imidazo[1,2-A]pyrimidine core is a versatile scaffold that can be modified to enhance its properties for various applications .

Properties

IUPAC Name

2-(7-methyl-5-oxo-2-phenylimidazo[1,2-a]pyrimidin-8-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-10-8-14(20)18-9-13(12-6-4-3-5-7-12)17-16(18)19(10)11(2)15(21)22/h3-9,11H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXJJFNTACOEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=C(N=C2N1C(C)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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